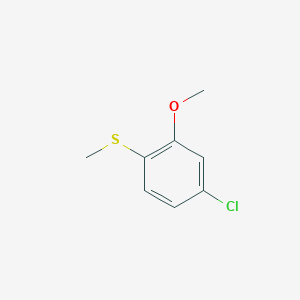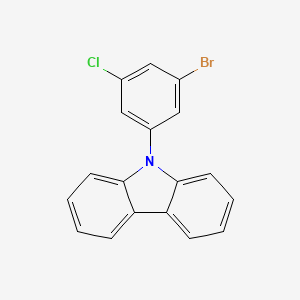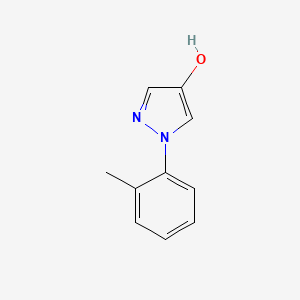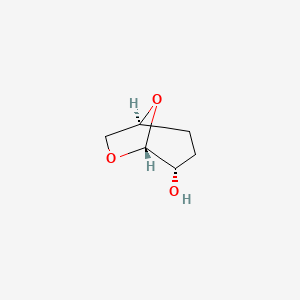![molecular formula C7H12O4 B6306935 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98% CAS No. 24472-00-2](/img/structure/B6306935.png)
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%
Descripción general
Descripción
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, is an organic compound with a molecular formula of C7H14O4. It is a white crystalline solid that is soluble in water, alcohols, and ethers. This compound is used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the manufacture of lubricants.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, is not well understood. However, it is believed that the compound acts as a surfactant, allowing for the formation of micelles, which are small particles that can transport other molecules. Additionally, it is believed that the compound can act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. Additionally, it has been found to have an anti-inflammatory effect, as well as an analgesic effect. Finally, it has been found to have an anticoagulant effect, which can be beneficial in the prevention of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to obtain, as it is available from many chemical suppliers. Additionally, it is relatively inexpensive compared to other organic compounds. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
There are a variety of potential future directions for the use of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, in scientific research. One potential direction is the development of new drugs and other pharmaceuticals based on the compound. Additionally, it could be used in the development of new polymers and lubricants. Finally, it could be used in the development of new catalysts, as well as new methods of synthesizing other organic compounds.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%, has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, such as antifungal agents, antiviral agents, and anesthetics. It has also been used in the production of polymers, such as polyurethanes and polycarbonates. Additionally, it has been used in the manufacture of lubricants, such as motor oil and hydraulic fluids.
Propiedades
IUPAC Name |
3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPYPMSFPZXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)OCC(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512352 | |
| Record name | 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
CAS RN |
24472-00-2 | |
| Record name | 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)









